(4R)-6-methoxycyclohexane-1,2,3,4,5-pentol
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Overview
Description
(4R)-6-methoxycyclohexane-1,2,3,4,5-pentol is a natural product found in Cannabis sativa, Mandevilla martiana, and other organisms with data available.
Scientific Research Applications
1. Stereochemical Analysis
- Relative and Absolute Configuration : A study by Zhou, Berova, Wiesler, and Nakanishi (1993) discusses the use of circular dichroism to assign the relative and absolute configurations of acyclic polyols and aminopolyols, which is relevant for understanding the stereochemical aspects of compounds like (4R)-6-methoxycyclohexane-1,2,3,4,5-pentol (Zhou, Berova, Wiesler, & Nakanishi, 1993).
2. Structural Characterization
- Crystallographic Characterization : Research on a polyoxygenated cyclohexane derivative by Nantapap et al. (2015) provides insights into the structural and crystallographic characterization of similar compounds, which can be applied to understand this compound (Nantapap et al., 2015).
3. Conformational Studies
- Ground-State Conformations : A study by Anderson and Ijeh (1994) on the conformation of methoxycyclohexanes, which closely relates to the compound , helps in understanding the molecular dynamics and structural preferences of these molecules (Anderson & Ijeh, 1994).
4. Chemical Synthesis and Reactions
- Synthesis and Chemistry : Märkl, Baier, Hofmeister, Kees, and Soper (1979) conducted research on the synthesis and chemical reactions of silacyclohexadienes, which provide a framework for understanding the chemical behavior and potential synthetic pathways for compounds like this compound (Märkl et al., 1979).
5. Photocycloaddition Studies
- Photocycloaddition Reactions : Barentsen, Sieval, and Cornelisse (1995) explored the meta photocycloaddition in conformationally restrained phenylpentenes, providing insights that can be extrapolated to understand similar reactions in compounds like this compound (Barentsen, Sieval, & Cornelisse, 1995).
Properties
Molecular Formula |
C7H14O6 |
---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(4R)-6-methoxycyclohexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4?,5?,6?,7?/m1/s1 |
InChI Key |
DSCFFEYYQKSRSV-CIXXMWBBSA-N |
Isomeric SMILES |
COC1C([C@@H](C(C(C1O)O)O)O)O |
SMILES |
COC1C(C(C(C(C1O)O)O)O)O |
Canonical SMILES |
COC1C(C(C(C(C1O)O)O)O)O |
Synonyms |
2-O-methyl-chiro-inositol 2-O-methylchiroinositol quebrachitol quebrachitol, (L-chiro)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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